Methyl 2-(triphenylphosphoranylidene)propanoate CAS number 2605-68-7
Methyl 2-(triphenylphosphoranylidene)propanoate CAS number 2605-68-7
Topic: Methyl 2-(triphenylphosphoranylidene)propanoate (CAS 2605-68-7) Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Precision Reagent for Trisubstituted Alkene Synthesis
Executive Summary
Methyl 2-(triphenylphosphoranylidene)propanoate (CAS 2605-68-7) is a stabilized phosphorus ylide essential for the stereoselective construction of
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Name | Methyl 2-(triphenylphosphoranylidene)propanoate |
| CAS Number | 2605-68-7 |
| Formula | |
| Molecular Weight | 348.38 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 151–155 °C |
| Solubility | Soluble in DCM, CHCl |
| Stability | Air-sensitive (slow oxidation to phosphine oxide); Store under inert gas at 2–8 °C |
| pK | ~8.5–9.0 (Estimated for stabilized ylide) |
Mechanistic Foundation
The "Stabilized" Ylide Advantage
This reagent is classified as a stabilized ylide due to the conjugation of the anionic carbon with the adjacent ester carbonyl. This stabilization has two critical consequences:
-
Reduced Nucleophilicity: It is less reactive than non-stabilized ylides (e.g., methylenetriphenylphosphorane) and typically requires higher reaction temperatures or longer times when reacting with ketones.
-
Stereochemical Control: Stabilized ylides generally favor the formation of the (E)-alkene product via the Wittig reaction.[1][2][3]
The -Methyl Effect
The presence of the
-
Kinetic vs. Thermodynamic Control: The steric hindrance between the
-methyl group and the aldehyde substituent can destabilize the cis-oxaphosphetane intermediate, further driving the reaction toward the thermodynamic (E)-product. However, in cases of significant steric clash, E/Z selectivity may erode compared to the non-methylated analog.
Mechanism Visualization
The following diagram illustrates the convergent pathway to the oxaphosphetane intermediate and subsequent elimination.
Caption: Mechanism of the Wittig reaction using a stabilized
Synthetic Utility & Applications
Construction of Trisubstituted Alkenes
The primary utility of CAS 2605-68-7 is the "one-pot" installation of a 3-carbon unit containing a methyl branch.
Natural Product Synthesis
This transformation is pivotal in the synthesis of:
-
Terpenoids: Building the isoprenoid backbone.
-
Polyketides: Installing methyl-substituted double bonds common in macrolides.
- -Methyl Cinnamates: Key intermediates in UV-filter compounds and fragrances.
Stereoselectivity Factors
While (E)-selectivity is typical, researchers must monitor the E/Z ratio.
-
Enhancing (E)-Selectivity: Use non-polar solvents (Benzene, Toluene) and higher temperatures to promote thermodynamic equilibration of the oxaphosphetane.
-
Alternative: If (Z)-selectivity is required, the Still-Gennari modification (using phosphonates) is preferred over this Wittig reagent.
Experimental Protocols
Protocol A: Preparation of the Ylide
Use this protocol if the reagent is not purchased commercially.
Reagents:
-
Methyl 2-bromopropionate (1.0 equiv)
-
Triphenylphosphine (1.0 equiv)
-
Toluene (Solvent)
-
NaOH (2M aq) or NaHMDS (for anhydrous generation)
Step-by-Step:
-
Salt Formation: Dissolve Triphenylphosphine (26.2 g, 100 mmol) and Methyl 2-bromopropionate (16.7 g, 100 mmol) in Toluene (100 mL).
-
Reflux: Heat to reflux for 12–24 hours. A white precipitate (phosphonium salt) will form.
-
Isolation: Cool to RT, filter the solid, and wash with cold toluene/hexanes. Dry under vacuum.
-
Ylide Generation (Biphasic Method): Suspend the salt in DCM. Add an equal volume of 2M NaOH. Stir vigorously for 30 mins. The organic layer will turn yellow (characteristic of the ylide).
-
Purification: Separate the organic layer, dry over MgSO
, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: General Wittig Olefination
Standard procedure for coupling with an aldehyde.
Reagents:
-
Aldehyde substrate (1.0 equiv)
-
Methyl 2-(triphenylphosphoranylidene)propanoate (1.2–1.5 equiv)[5]
-
DCM (Dichloromethane) or Toluene (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the ylide (1.2 equiv) in anhydrous DCM (0.5 M concentration).
-
Addition: Add the aldehyde (1.0 equiv) to the stirring ylide solution.
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours.
-
Optimization: If the aldehyde is sterically hindered or electron-rich, switch solvent to Toluene and reflux (110 °C).
-
-
Monitoring: Check TLC. The ylide spot (usually UV active and lower R_f) should diminish.
-
Workup: Concentrate the solvent directly.
-
Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Precipitate TPPO by adding cold Hexanes/Ether to the residue and filtering. Purify the filtrate via silica gel chromatography.
Workflow Visualization
Caption: Operational workflow for Wittig Olefination using Methyl 2-(triphenylphosphoranylidene)propanoate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance or "wet" solvent. | Switch to Toluene and heat to reflux. Ensure anhydrous conditions. |
| Poor E/Z Selectivity | Kinetic control dominating. | Increase reaction temperature; avoid Lithium salts (use Na-based bases if generating in situ). |
| Ylide Decomposition | Oxidation by air. | Re-purify ylide or generate fresh. Store under Argon. |
| TPPO Removal Difficulties | Solubility overlap with product. | Use MgCl |
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: The ylide is stable at room temperature for short periods but degrades over months. Long-term storage: 2–8 °C under Argon/Nitrogen.
-
Air Sensitivity: While "stabilized," it will slowly hydrolyze/oxidize. Appearance of a white crust on the yellow solid indicates oxidation to Triphenylphosphine oxide.
References
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews.
-
TCI Chemicals. Product Specification: Methyl 2-(Triphenylphosphoranylidene)propanoate.
-
PubChem. Compound Summary: Methyl 2-(triphenylphosphoranylidene)propanoate (CAS 2605-68-7).[5] National Library of Medicine.
-
Organic Syntheses. Preparation of Stabilized Ylides. Org. Synth. 1985, 63, 107. (Reference for general protocol adaptation).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | C22H21O2P | CID 10569721 - PubChem [pubchem.ncbi.nlm.nih.gov]
